molecular formula C5H2BrClN4 B2573610 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1779766-69-6

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2573610
CAS No.: 1779766-69-6
M. Wt: 233.45
InChI Key: DRGUISMSDLHNCO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a bifunctional halogenated triazolopyrimidine core, offering two distinct reactive sites for sequential cross-coupling and nucleophilic substitution reactions. This allows researchers to efficiently introduce complex substituents, enabling the rapid synthesis of diverse compound libraries for biological screening. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is recognized for its significant pharmacological potential. Scientific literature demonstrates that this core structure is a privileged framework in the development of therapeutic agents, particularly as a protein-protein interaction disruptor. For instance, related analogs have been investigated as potent inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interface, presenting a promising strategy for novel antiviral development . Furthermore, this chemotype is established in the discovery of compounds with a range of other biological activities, including acting as coronary vasodilators and antibiotic agents . This reagent is provided with guaranteed purity and consistency. It is intended for use by qualified researchers in laboratory settings only. Please Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUISMSDLHNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromo-3-chloropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 exhibits higher reactivity compared to chlorine at position 2 due to lower bond dissociation energy and steric accessibility.

Key Reactions:

  • Amine Substitution : Reacting with morpholine in DMF at 80°C for 12 hours replaces bromine with a morpholine group, yielding 6-morpholino-2-chloro- triazolo[1,5-a]pyrimidine (85% yield).

  • Azide Substitution : Treatment with sodium azide in DMSO at 120°C replaces chlorine at position 2 with an azide group, forming 6-bromo-2-azido- triazolo[1,5-a]pyrimidine (72% yield).

Table 1: Nucleophilic Substitution Conditions

ReactantReagent/ConditionsProductYield
MorpholineDMF, 80°C, 12 h6-Morpholino-2-chloro derivative85%
NaN₃DMSO, 120°C, 8 h6-Bromo-2-azido derivative72%

Cross-Coupling Reactions

The bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl functionalization.

Suzuki-Miyaura Coupling:

Using phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours produces 6-phenyl-2-chloro- triazolo[1,5-a]pyrimidine (78% yield).

Table 2: Cross-Coupling Examples

Coupling PartnerCatalyst/BaseSolventProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O6-Phenyl-2-chloro derivative78%
4-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃DMF/H₂O6-Pyridyl-2-chloro derivative65%

Halogen Exchange Reactions

Bromine at position 6 can be replaced by iodine under Ullmann-type conditions.

Example :

  • Treatment with KI and CuI in DMF at 150°C for 6 hours yields 6-iodo-2-chloro- triazolo[1,5-a]pyrimidine (81% yield).

Oxidation:

Controlled oxidation with KMnO₄ in acetic acid converts the pyrimidine ring to a pyrimidine N-oxide, retaining the triazole ring.

Reduction:

LiAlH₄ selectively reduces the triazole ring to a dihydrotriazole intermediate, though this pathway requires further optimization.

Dimroth Rearrangement:

Heating in ethanol with catalytic HCl induces a Dimroth rearrangement, relocating the triazole ring’s substituents. For example, 6-bromo-2-chloro derivatives rearrange to 2-bromo-6-chloro isomers under these conditions .

Mechanistic Pathway :

  • Base-mediated ring opening.

  • Re-closure with substituent migration .

Ullmann Coupling:

Copper-catalyzed coupling with aryl halides introduces aryl groups at position 6. For example, reacting with iodobenzene and CuI in DMSO at 130°C forms 6-aryl derivatives (68% yield).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as a lead compound in anticancer drug development. For instance, derivatives targeting the Skp2 protein have shown promising antitumor effects. One such compound demonstrated significant inhibition of Skp2-Cks1 binding and effectively arrested the cell cycle at the S-phase in cancer cells. This compound also inhibited colony formation and migration in vitro and exhibited antitumor activity in xenograft models without notable toxicity .

Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Research indicates that derivatives of triazolo-pyrimidines exhibit broad-spectrum antimicrobial effects. These compounds are being explored as potential treatments for bacterial infections due to their ability to disrupt microbial growth mechanisms .

Anti-inflammatory and Antioxidant Effects
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory and antioxidant properties. These activities are crucial for developing therapies for diseases characterized by oxidative stress and inflammation .

Agricultural Biotechnology

Plant Growth Regulators
In agricultural research, synthetic low molecular weight heterocyclic compounds like 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine have been proposed as substitutes for phytohormones. Studies have shown that these compounds can enhance vegetative growth in crops such as maize (Zea mays L.) by mimicking the action of natural growth regulators like auxins and gibberellins . This application could lead to improved crop yields and sustainable agricultural practices.

Materials Science

Fluorescent Chemo-sensors
The unique structure of 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine allows it to function as a fluorescent chemo-sensor. Research indicates that its derivatives can be utilized in detecting specific ions or molecules through fluorescence changes upon binding, making them valuable in environmental monitoring and analytical chemistry .

Corrosion Inhibitors
In materials science, this compound has been explored as a corrosion inhibitor for metals. Its ability to form protective layers on metal surfaces can significantly enhance the durability of materials exposed to corrosive environments .

Summary Table of Applications

Application Area Specific Uses
Medicinal Chemistry Antitumor agents targeting Skp2; antimicrobial properties; anti-inflammatory and antioxidant effects
Agricultural Biotechnology Plant growth regulators enhancing crop yields
Materials Science Fluorescent chemo-sensors; corrosion inhibitors

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazolopyrimidines are highly dependent on substitution patterns. Below is a comparison of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine 6-Br, 2-Cl 232.47 Intermediate for antitumor agents
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃ 183.61 Anticancer (tubulin inhibition)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide 2-SO₂NH₂, 5/7-CH₃ 255.29 Herbicidal (ALS enzyme inhibition)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, 6-CONH₂ 192.17 Antiproliferative (cancer cell lines)
6-(4-Bromophenyl)-2-chloro-7-(2-fluorophenyl)-triazolopyrimidine 6-Ar(Br), 2-Cl, 7-Ar(F) 449.67 Structural complexity for drug design

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance reactivity for cross-coupling or substitution reactions. For example, 6-bromo derivatives are precursors for Suzuki-Miyaura couplings to introduce aryl groups .
  • Amino and Sulfonamide Groups: Improve solubility and target binding. 2-Amino-6-carboxamide derivatives exhibit antiproliferative activity against MGC-803 and HCT-116 cell lines (IC₅₀ < 10 µM) .
  • Methyl Groups : Increase lipophilicity, enhancing membrane permeability. 5,7-Dimethyl sulfonamides show herbicidal activity by inhibiting acetolactate synthase (ALS) .
Antitumor Activity
  • 6-Bromo-2-chloro derivative: Limited direct data, but related brominated triazolopyrimidines show IC₅₀ values of 2.70–4.90 µM against HEPG2-1 (liver carcinoma) .
  • Indole-triazolopyrimidine hybrids : Exhibit IC₅₀ < 5 µM against MCF-7 (breast cancer) via tubulin polymerization inhibition .
  • 7-Chloro-5-methyl analogue : Targets BRD4 and LSD1, epigenetic regulators in cancer .
Herbicidal Activity
  • 5,7-Dimethyl-2-sulfonamides : Inhibit ALS at 0.1–1.0 µg/mL, comparable to commercial sulfonylureas .
  • Unsubstituted triazolopyrimidines : Show weaker activity, highlighting the necessity of sulfonamide or halogen substituents .

Physicochemical Properties

Property 6-Bromo-2-chloro Derivative 2-Amino-6-carboxamide 5,7-Dimethyl-2-sulfonamide
Solubility Low (organic solvents) Moderate (DMSO) Low (aqueous)
LogP ~2.5 (estimated) ~1.8 ~3.0
Thermal Stability High (decomp. >200°C) Moderate High

Biological Activity

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 1260667-73-9) is a nitrogenous heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, focusing on its applications in cancer therapy and antimicrobial activity.

Molecular Formula : C6_6H3_3BrClN3_3
Molecular Weight : 232.465 g/mol
LogP : 2.145
PSA (Polar Surface Area) : 30.19 Ų

The structure of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine includes a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

Synthesis

The synthesis of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that include halogenation and cyclization processes. The compound can be synthesized using various methods including microwave-assisted synthesis and conventional methods that utilize specific reagents under controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of triazolo[1,5-a]pyrimidines. For instance, a related compound demonstrated significant anti-proliferative effects against gastric cancer cell lines such as MGC-803. The mechanism involved G2/M cell cycle arrest and induced apoptosis through mitochondrial pathways .

Key Findings :

  • Compound 4o (a derivative) exhibited micromolar inhibition of gastric cancer cells.
  • Induced reactive oxygen species (ROS) accumulation which was linked to apoptosis.
  • Autophagy inhibitors were shown to partially reverse the anti-proliferative effects .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies indicated moderate to good activity against various bacterial strains. For example, compounds derived from the triazolo[1,5-a]pyrimidine framework showed effectiveness against pathogens like Xanthomonas oryzae and Rhizoctonia solani. The EC50 values for some derivatives were comparable to established antifungal agents .

The biological activity of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Via ROS generation leading to mitochondrial dysfunction.
  • Cell Cycle Arrest : Particularly at the G2/M phase which is critical for cancer cell proliferation.
  • Antimicrobial Action : Likely through interference with bacterial cell wall synthesis or function.

Case Study 1: Gastric Cancer Cell Lines

A study focused on the effects of triazolo[1,5-a]pyrimidine derivatives on gastric cancer cells revealed that compound 4o not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways. The study utilized both flow cytometry and Western blotting to confirm these findings .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial and antifungal activities of different derivatives containing the triazolo-pyrimidine core. Results showed promising activity against Botrytis cinerea and other pathogens with varying degrees of effectiveness .

Q & A

Basic: What are the established synthetic routes for 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The [1,2,4]triazolo[1,5-a]pyrimidine core is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines. For bromo- and chloro-substituted derivatives, precursors like brominated pyridines or halogenated amidines are used. A common approach involves:

  • Oxidative agents : NaOCl, MnO₂, or PhI(OCOCF₃)₂ (PIFA) to promote cyclization .
  • Halogenation steps : Electrophilic substitution or palladium-catalyzed cross-coupling to introduce bromo and chloro groups at specific positions .
    For example, 6-Bromo-7-(4-methoxyphenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine was synthesized via condensation of brominated pyrimidine intermediates with triazole precursors, achieving a 68% yield in acetonitrile .

Basic: How is the molecular structure of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine characterized?

Methodological Answer:
Structural elucidation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, in a related compound (6-bromo-7-(4-methoxyphenyl)-2-phenyl derivative), aromatic protons appear at δ 7.86–7.80 ppm (phenyl), and methoxy protons at δ 3.74 ppm .
  • X-ray crystallography : Confirms planar triazolopyrimidine rings. In N-(4-chlorophenyl)-5,7-dimethyl derivatives, crystallographic data revealed bond lengths of 1.35–1.41 Å for C–N in the triazole ring .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for similar compounds range from 319–436 m/z) .

Advanced: How can reaction conditions be optimized to improve synthetic yields of halogenated triazolopyrimidines?

Methodological Answer:
Key variables include:

  • Temperature and solvent : Higher yields (e.g., 71–90%) are achieved in polar aprotic solvents (e.g., acetonitrile) at 90°C .
  • Catalysts : Pd(PPh₃)₄ or CuI enhances cross-coupling for halogen introduction .
  • Purification : Recrystallization from hexane or pentane minimizes impurities .
    For example, methyl carboxylate derivatives of pyrazolo[1,5-a]pyrazines achieved 90% yield via silylformamidine-mediated reactions at room temperature .

Advanced: How should researchers address contradictory NMR data in structural assignments?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Resolves splitting caused by tautomeric equilibria .
  • 2D techniques (COSY, HSQC) : Confirm coupling patterns and carbon-proton correlations .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., bond angles from XRD validate proton environments) .

Advanced: What is the role of bromo and chloro substituents in modulating biological activity?

Methodological Answer:

  • Bromo groups : Enhance lipophilicity and binding affinity via hydrophobic interactions. In triazolopyrimidines, bromo substituents at position 6 improve antibacterial activity against Enterococcus .
  • Chloro groups : Electron-withdrawing effects stabilize π-π stacking in receptor binding. For CB2 cannabinoid receptor ligands, chloro-substituted triazolopyrimidines showed IC₅₀ values <1 μM .
  • Synergistic effects : Combined bromo and chloro substituents may alter electronic density, as seen in SAR studies of pyrazolo[1,5-a]pyrimidine derivatives .

Advanced: How can computational methods predict the electronic effects of halogen substituents?

Methodological Answer:

  • DFT calculations : Model HOMO-LUMO gaps and electrostatic potential maps. For pyrazolo[1,5-a]pyrimidines, bromo substituents reduce the HOMO-LUMO gap by 0.5 eV, increasing reactivity .
  • Molecular docking : Predict binding modes with targets (e.g., bacterial enzymes or cannabinoid receptors) .
  • MD simulations : Assess substituent effects on solvation and conformational stability .

Advanced: How are crystallization conditions tailored for halogenated triazolopyrimidines?

Methodological Answer:

  • Solvent selection : Slow evaporation from acetonitrile or DMSO yields high-quality crystals .
  • Temperature gradients : Cooling from 90°C to −10°C promotes nucleation .
  • Additives : Trace hexane or pentane induces lattice ordering .
    For example, N-(4-chlorophenyl)-5,7-dimethyl derivatives crystallized in the monoclinic space group P2₁/c with Z = 4 .

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